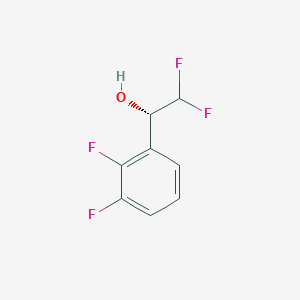
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is a chemical compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol typically involves the reduction of a ketone precursor. One common method is the asymmetric reduction of 2-chloro-1-(2,3-difluorophenyl)ethanone using chiral catalysts or reducing agents . The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of various fine chemicals and as a precursor for agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets. In the case of its use as an intermediate in drug synthesis, the compound’s structural features allow it to bind to and inhibit specific enzymes or receptors. For example, in the synthesis of Ticagrelor, the compound contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-(2,3-Difluorophenyl)cyclopropanamine
- (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine Hydrochloride
- (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol
Uniqueness
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is unique due to the presence of two fluorine atoms on both the phenyl ring and the ethanol moiety. This dual fluorination enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic pathways. Additionally, its specific stereochemistry (1S) contributes to its selectivity and efficacy in biological applications.
Properties
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZBMGZYNMOVSG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@@H](C(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














